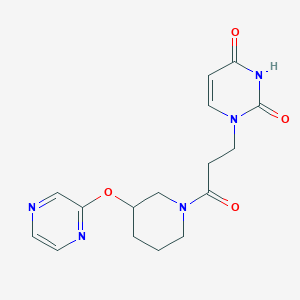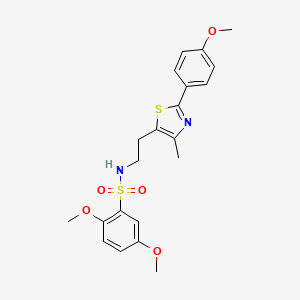
N,N-dimethyl-4-((3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamido)methyl)piperidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N,N-dimethyl-4-((3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamido)methyl)piperidine-1-carboxamide” is a complex organic compound. It contains functional groups such as carboxamide, sulfonyl, and imidazole . The molecular formula is C17H22N4O4S and the molecular weight is 378.45 .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the imidazole ring, the introduction of the sulfonyl group, and the coupling of the piperidine and carboxamide groups. Unfortunately, without specific literature or patents detailing the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The imidazole ring, sulfonyl group, and carboxamide group would all contribute to the overall structure .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. Some general properties such as melting point, boiling point, and density could be predicted, but without experimental data, these predictions might not be accurate .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Reactions
Chemical Synthesis and Derivative Formation : The compound is involved in the synthesis of various chemical derivatives. For example, the reaction of 5(4)-aminoimidazole-4(5)-carboxhydrazide with nitrous acid results in the formation of a mixture of compounds, including 5-diazoimidazole-4-carboxazide and related derivatives (Mokrushin et al., 1980).
Formation of Heterocycles : The compound plays a role in the formation of heterocycles. Diaminomethylenehydrazones react with dimethyl acetylenedicarboxylate to give various types of heterocycles, including imidazolinones (Miyamoto & Yamazaki, 1994).
Pharmacological Research
- Antagonistic Activity Study : The compound is studied for its antagonistic activity on specific receptors. For instance, pyrazole derivatives, including this compound, were synthesized to aid in characterizing cannabinoid receptor binding sites (Lan et al., 1999).
Biochemical Mechanisms
- Biochemical Interaction Studies : It is used in studying the biochemical interactions and mechanisms in cells, such as the investigation of the mechanism of action of related compounds in mammalian cells (Gerulath & Loo, 1972).
Medicinal Chemistry
Development of Therapeutic Agents : It contributes to the development of potential therapeutic agents, such as skeletal muscle sodium channel blockers (Catalano et al., 2008).
Anti-Inflammatory Research : Research into the development of anti-inflammatory and analgesic agents involves the use of related compounds as starting materials or intermediates (Abu‐Hashem et al., 2020).
Wirkmechanismus
The mechanism of action of this compound is not clear without specific biological or pharmacological studies. Compounds containing imidazole rings are known to have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N,N-dimethyl-4-[[(3-methylsulfonyl-2-oxoimidazolidine-1-carbonyl)amino]methyl]piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N5O5S/c1-16(2)13(21)17-6-4-11(5-7-17)10-15-12(20)18-8-9-19(14(18)22)25(3,23)24/h11H,4-10H2,1-3H3,(H,15,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXEFAQQSNRGUOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCC(CC1)CNC(=O)N2CCN(C2=O)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N5O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.45 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1,1-dioxido-4-(3,4,5-trimethoxyphenyl)-4H-benzo[b][1,4]thiazin-2-yl)(piperidin-1-yl)methanone](/img/structure/B2805643.png)
![2-{2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-oxoethyl}-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one](/img/no-structure.png)

amine](/img/structure/B2805647.png)


![tert-Butyl 4-imino-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2805652.png)
![4-Phenylmethoxycarbonyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2805655.png)
![5-((2-chloro-6-fluorobenzyl)thio)-7-cyclopentyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2805656.png)
![N-benzyl-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2805657.png)
![N-(1-cyanocyclohexyl)-2-(2',5'-dioxospiro[2,3-dihydro-1H-naphthalene-4,4'-imidazolidine]-1'-yl)acetamide](/img/structure/B2805658.png)
![1-(Hydroxymethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,4'-oxane]-4-carboxylic acid](/img/structure/B2805662.png)
![N-(2,4-dimethylphenyl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2805663.png)
